

An In-Depth Technical Guide to 2,3,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3,5-Trifluorobenzyl bromide*

Cat. No.: B1304620

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3,5-Trifluorobenzyl bromide**, a fluorinated organic compound of interest in synthetic and medicinal chemistry. While specific details regarding its initial discovery and a dedicated historical narrative are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development and application of fluorinated building blocks in the pharmaceutical and agrochemical industries. This document outlines its chemical properties, plausible synthetic routes based on established chemical principles for related compounds, and its potential applications, particularly in the synthesis of complex organic molecules. The inclusion of fluorine atoms in benzyl bromide derivatives is a well-established strategy to modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability, thereby enhancing their biological activity and pharmacokinetic profiles.

Introduction

2,3,5-Trifluorobenzyl bromide (CAS No. 226717-83-5) is a halogenated aromatic compound. The strategic placement of three fluorine atoms on the benzene ring, combined with the reactive benzylic bromide functional group, makes it a valuable intermediate for introducing the 2,3,5-trifluorobenzyl moiety into a variety of molecular scaffolds. The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. While the history of

this specific isomer is not as well-documented as some of its counterparts (e.g., 2,4,5-Trifluorobenzyl bromide), its utility can be inferred from the general importance of polyfluorinated aromatic compounds in modern drug discovery and materials science.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **2,3,5-Trifluorobenzyl bromide** is presented in Table 1.

Table 1: Physicochemical Properties of **2,3,5-Trifluorobenzyl Bromide**

Property	Value
CAS Number	226717-83-5
Molecular Formula	C ₇ H ₄ BrF ₃
Molecular Weight	225.01 g/mol
Appearance	Colorless to light yellow liquid
Boiling Point	Not explicitly reported, but expected to be similar to related isomers
Density	Not explicitly reported
Solubility	Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene)

Spectroscopic data is crucial for the identification and characterization of **2,3,5-Trifluorobenzyl bromide**. While a comprehensive public database of its spectra is not readily available, typical spectroscopic features can be predicted based on its structure and data from similar compounds.

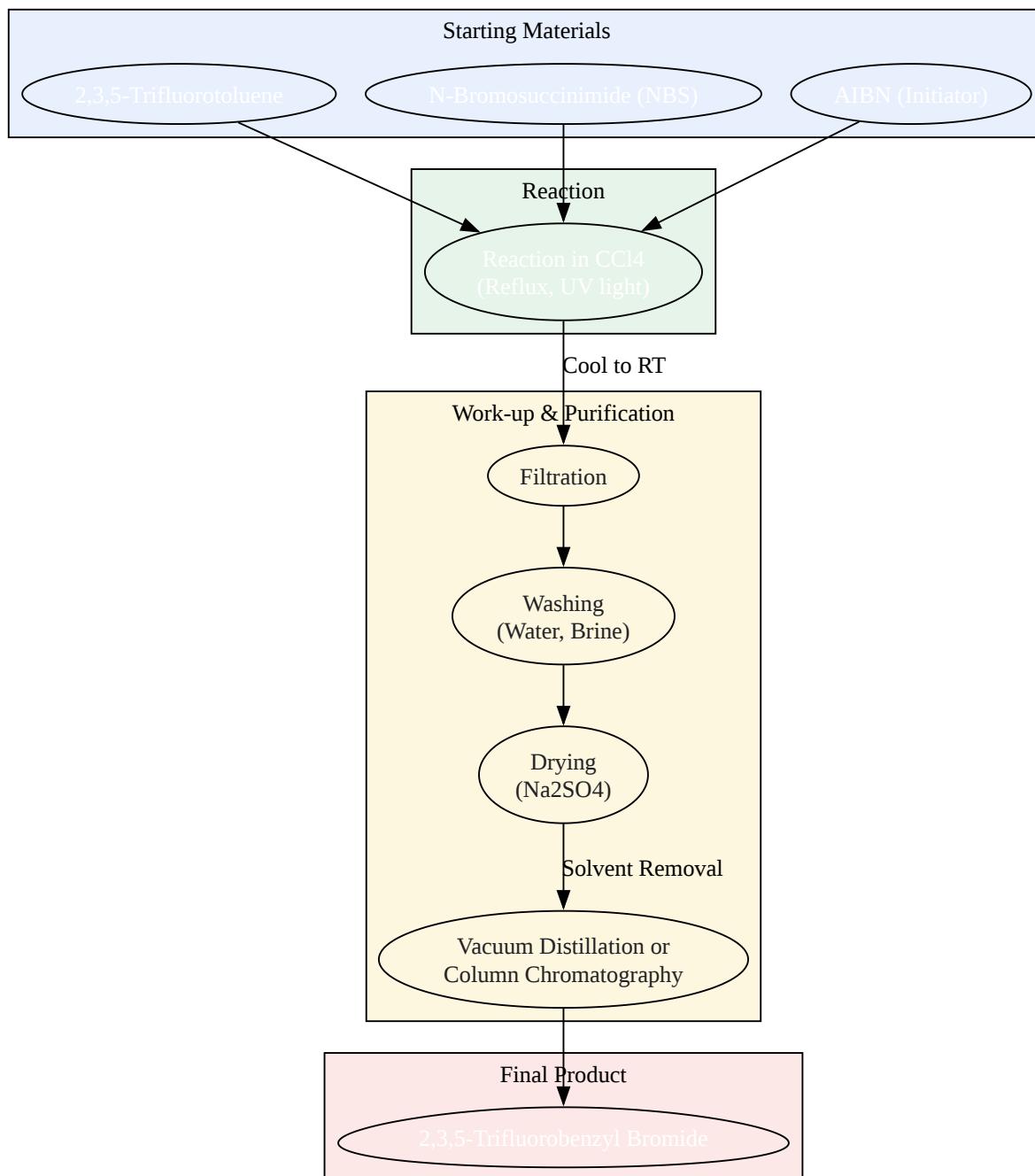
Table 2: Predicted Spectroscopic Data for **2,3,5-Trifluorobenzyl Bromide**

Technique	Predicted Features
¹ H NMR	Aromatic protons (2H) appearing as complex multiplets in the aromatic region (δ 6.8-7.5 ppm). A singlet for the benzylic protons (-CH ₂ Br) around δ 4.5 ppm.
¹³ C NMR	Signals for the aromatic carbons, with C-F couplings. A signal for the benzylic carbon (-CH ₂ Br) around 30-35 ppm.
¹⁹ F NMR	Three distinct signals for the fluorine atoms, with characteristic coupling patterns.
Mass Spectrometry (MS)	Molecular ion peaks corresponding to the isotopic distribution of bromine (m/z 224 and 226).
Infrared (IR)	Characteristic C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Br and C-F stretching vibrations.

Synthesis and Experimental Protocols

A specific, documented discovery or first synthesis of **2,3,5-Trifluorobenzyl bromide** is not readily found in the scientific literature. However, its synthesis can be logically approached through established methods for the bromination of benzylic positions on fluorinated toluenes. A plausible and common method is the free-radical bromination of 2,3,5-trifluorotoluene.

Plausible Synthetic Route: Free-Radical Bromination of 2,3,5-Trifluorotoluene


This method involves the reaction of 2,3,5-trifluorotoluene with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator, like benzoyl peroxide or azobisisobutyronitrile (AIBN), under photolytic or thermal conditions.

Experimental Protocol (Hypothetical, based on similar reactions):

- Reaction Setup: A solution of 2,3,5-trifluorotoluene (1.0 equivalent) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Addition of Reagents: N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 equivalents) are added to the solution.
- Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent) and irradiated with a UV lamp (e.g., a 250W sun lamp) for several hours.
- Monitoring the Reaction: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with water and brine.
- Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure **2,3,5-Trifluorobenzyl bromide**.

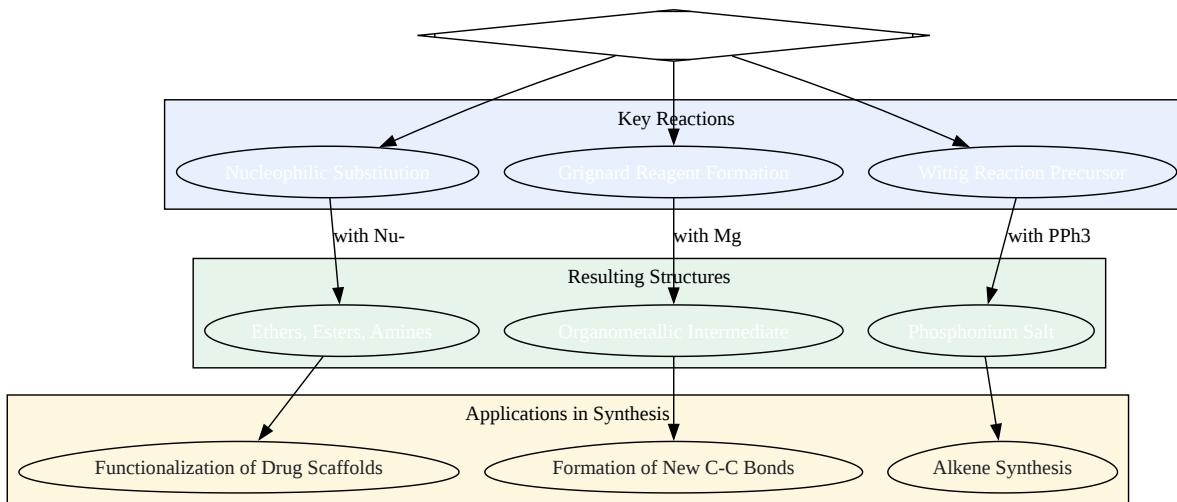
Table 3: Hypothetical Reaction Parameters and Expected Outcome

Parameter	Value/Observation
Starting Material	2,3,5-Trifluorotoluene
Reagents	N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)
Solvent	Carbon Tetrachloride (CCl ₄) or Acetonitrile (CH ₃ CN)
Reaction Temperature	Reflux
Initiation	UV irradiation or thermal
Expected Yield	60-80% (based on similar reactions)
Expected Purity	>95% after purification

[Click to download full resolution via product page](#)

Applications in Drug Development and Organic Synthesis

Fluorinated benzyl bromides are valuable reagents in the synthesis of pharmaceuticals and agrochemicals.^[1] The 2,3,5-trifluorobenzyl group can be introduced into a target molecule to enhance its biological activity and pharmacokinetic properties.


Potential Applications:

- **Introduction of a Lipophilic Moiety:** The trifluorobenzyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.
- **Blocking Metabolic Sites:** The fluorine atoms can block sites of oxidative metabolism, leading to a longer half-life of the drug in the body.
- **Modulating Electronic Properties:** The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which can be critical for receptor binding.
- **Building Block for Complex Molecules:** **2,3,5-Trifluorobenzyl bromide** can serve as a key starting material for the synthesis of more complex molecules, including potential drug candidates for various therapeutic areas.

While specific examples of marketed drugs containing the 2,3,5-trifluorobenzyl moiety are not readily identifiable, the general utility of such building blocks is well-established in the patent literature for the synthesis of a wide range of biologically active compounds.

Logical Relationships in Synthetic Utility

The utility of **2,3,5-Trifluorobenzyl bromide** in organic synthesis stems from the reactivity of the benzylic bromide, which allows for its participation in a variety of chemical transformations.

[Click to download full resolution via product page](#)

Conclusion

2,3,5-Trifluorobenzyl bromide is a potentially valuable, though not extensively documented, fluorinated building block for organic synthesis. While a detailed historical account of its discovery is elusive, its importance can be inferred from the well-established role of fluorinated intermediates in the development of new pharmaceuticals and agrochemicals. The plausible synthetic routes and potential applications outlined in this guide provide a foundation for researchers and scientists to explore the utility of this compound in their respective fields. Further research into its specific applications and the development of optimized, documented synthetic protocols would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,3,5-Trifluorobenzyl Bromide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1304620#discovery-and-history-of-2-3-5-trifluorobenzyl-bromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com